2-Fluoro-4-nitrotoluene is an organic compound with the chemical formula CH3C6H3(NO2)F. It is a white solid with a melting point of 31-35 °C and a boiling point of 65-68 °C at 2 mmHg []. The synthesis of 2-fluoro-4-nitrotoluene can be achieved through various methods, including nitration of 2-fluorotoluene with mixed acid (nitric and sulfuric acids) [].
2-Fluoro-4-nitrotoluene exhibits several properties that make it useful in scientific research. Its presence of a fluorine atom introduces unique electronic and steric effects, influencing its reactivity compared to unsubstituted nitrotoluene derivatives []. Additionally, the nitro group (-NO2) makes it susceptible to further chemical modifications, allowing for the creation of diverse functionalized molecules.
-Fluoro-4-nitrotoluene serves as a valuable building block in organic synthesis due to its versatile reactivity. It can undergo various transformations, including:
These transformations allow scientists to synthesize a wide range of molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
While the specific research applications of 2-fluoro-4-nitrotoluene are diverse and continually evolving, some notable examples include:
2-F-4-NT is a man-made aromatic organic compound. While there's no known natural origin, it finds use as an intermediate in the synthesis of other chemicals []. Research into its properties is limited, but it has been used in studies on aquatic toxicity [].
The key feature of 2-F-4-NT's structure is the nitro group (NO2) attached at the para position (fourth position) of the toluene ring. This nitro group is an electron-withdrawing group, affecting the overall electronic properties of the molecule. Additionally, a fluorine atom (F) substitutes a hydrogen atom at the second position of the ring. This fluorine atom can participate in hydrogen bonding and influence reactivity [].
No data is currently available on a specific mechanism of action for 2-F-4-NT.
Flammable;Irritant